molecular formula C10H9NO2 B094424 2H-Azirine-2-carboxylic acid, 3-phenyl-, methyl ester CAS No. 18709-45-0

2H-Azirine-2-carboxylic acid, 3-phenyl-, methyl ester

Cat. No. B094424
CAS RN: 18709-45-0
M. Wt: 175.18 g/mol
InChI Key: ZFHLVGLOJCNOPP-UHFFFAOYSA-N
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Description

“2H-Azirine-2-carboxylic acid, 3-phenyl-, methyl ester” is a derivative of 2H-azirines . 2H-azirines are an important class of heterocyclic family . They have drawn much attention due to their occurrence in natural compounds and important pharmaceutical potential with a broad range of biological activities .


Synthesis Analysis

Non-natural 2H-azirine-2-carboxylic acids were obtained in high yields by FeCl2-catalyzed isomerization of 5-chloroisoxazoles to azirine-2-carbonyl chlorides followed by their hydrolysis . The 3-aryl- and 3-heteroaryl-substituted acids are stable during prolonged storage . The synthesis of 2H-azirines can be gathered in five distinct categories: the Neber approach, decomposition of vinyl azides, ring contraction of isoxazoles, oxidative cyclization of enamine derivatives, and radical addition/cyclization of alkynes .


Chemical Reactions Analysis

Due to the high reactivity of 2H-azirines enhanced by the ring strain, they can act as nucleophiles, electrophiles, dienophiles, or dipolarophiles in various chemical transformations . 2H-azirines have been extensively used as valuable synthons to construct heterocycles such as indoles, pyrroles, oxazoles, pyridines, quinolines, pyrazines, triazoles, and azepines .

Mechanism of Action

The polar electrophilic azirine fragment, which is a powerful Michael acceptor, is capable of covalently binding to nucleophilic sites (for example, cysteine or lysine) in the distal region, likely interacts with one or more nucleophilic amino acid residues .

Future Directions

The presence of a carboxyl group in the structure of azirine derivative was important for displaying antimicrobial activity . This data shows that azirine-2-carboxylic acid derivatives are perspective candidates in antibiotics development . Although the compounds with a free carboxyl group showed high anti-bacterial activity, further studies in this direction slowed down .

properties

IUPAC Name

methyl 3-phenyl-2H-azirine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10(12)9-8(11-9)7-5-3-2-4-6-7/h2-6,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHLVGLOJCNOPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50330647
Record name 2H-Azirine-2-carboxylic acid, 3-phenyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50330647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18709-45-0
Record name Methyl 3-phenyl-2H-azirine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18709-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Azirine-2-carboxylic acid, 3-phenyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50330647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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